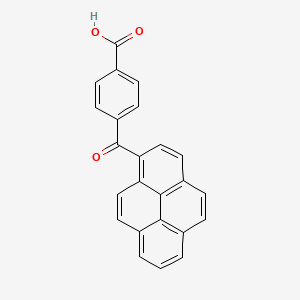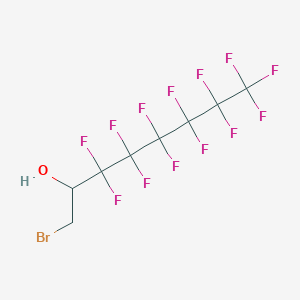![molecular formula C13H20NP B14384766 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine CAS No. 89996-88-3](/img/structure/B14384766.png)
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphanyl group attached to a propan-1-imine backbone, with additional methyl groups enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine typically involves the reaction of 2,4,6-trimethylphenylphosphine with an appropriate imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanyl-imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine involves its interaction with molecular targets through the phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metals and other substrates is a key aspect of its functionality.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-one
- 2-Methyl-1-(2,4,6-trimethylphenyl)propan-1-amine
- 2,4,6-Trimethylphenylphosphine
Uniqueness
Compared to similar compounds, 2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine stands out due to its unique combination of a phosphanyl group and an imine moiety. This dual functionality allows it to participate in a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
89996-88-3 |
|---|---|
Fórmula molecular |
C13H20NP |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-methyl-1-(2,4,6-trimethylphenyl)phosphanylpropan-1-imine |
InChI |
InChI=1S/C13H20NP/c1-8(2)13(14)15-12-10(4)6-9(3)7-11(12)5/h6-8,14-15H,1-5H3 |
Clave InChI |
DXEOIKPORBGDRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)PC(=N)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
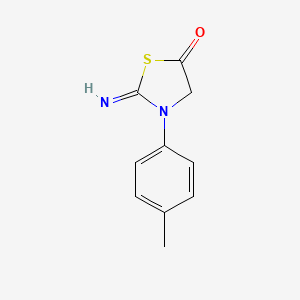



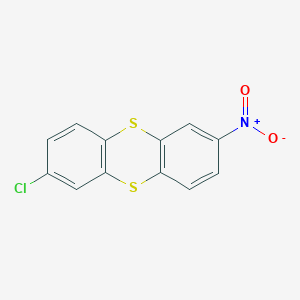
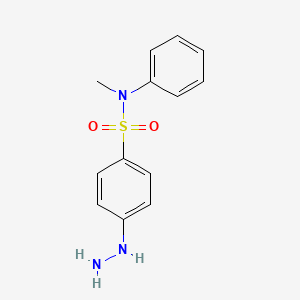

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
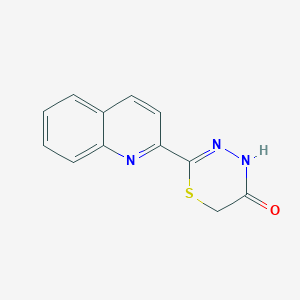
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
